REACTION_SMILES
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[O:44]1[CH2:45][CH2:46][O:47][CH2:48][CH2:49]1.[OH2:43].[OH:39][CH2:40][CH2:41][OH:42].[S:1]([c:2]1[cH:3][cH:4][c:5]([CH3:6])[cH:7][cH:8]1)(=[O:9])(=[O:10])[O:11][CH:12]1[CH2:13][C:14]2=[CH:15][CH2:16][CH:17]3[CH:18]4[CH2:19][CH2:20][CH:21]([CH:22]([CH2:23][CH2:24][CH2:25][CH:26]([CH3:27])[CH3:28])[CH3:29])[C:30]4([CH3:38])[CH2:31][CH2:32][CH:33]3[C:34]2([CH3:37])[CH2:35][CH2:36]1>>[O:11]([CH:12]1[CH2:13][C:14]2=[CH:15][CH2:16][CH:17]3[CH:18]4[CH2:19][CH2:20][CH:21]([CH:22]([CH2:23][CH2:24][CH2:25][CH:26]([CH3:27])[CH3:28])[CH3:29])[C:30]4([CH3:38])[CH2:31][CH2:32][CH:33]3[C:34]2([CH3:37])[CH2:35][CH2:36]1)[CH2:41][CH2:40][OH:39]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)OC2CCC3(C)C(=CCC4C3CCC3(C)C(C(C)CCCC(C)C)CCC43)C2)cc1
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Name
|
|
Type
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product
|
Smiles
|
CC(C)CCCC(C)C1CCC2C3CC=C4CC(OCCO)CCC4(C)C3CCC12C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[O:44]1[CH2:45][CH2:46][O:47][CH2:48][CH2:49]1.[OH2:43].[OH:39][CH2:40][CH2:41][OH:42].[S:1]([c:2]1[cH:3][cH:4][c:5]([CH3:6])[cH:7][cH:8]1)(=[O:9])(=[O:10])[O:11][CH:12]1[CH2:13][C:14]2=[CH:15][CH2:16][CH:17]3[CH:18]4[CH2:19][CH2:20][CH:21]([CH:22]([CH2:23][CH2:24][CH2:25][CH:26]([CH3:27])[CH3:28])[CH3:29])[C:30]4([CH3:38])[CH2:31][CH2:32][CH:33]3[C:34]2([CH3:37])[CH2:35][CH2:36]1>>[O:11]([CH:12]1[CH2:13][C:14]2=[CH:15][CH2:16][CH:17]3[CH:18]4[CH2:19][CH2:20][CH:21]([CH:22]([CH2:23][CH2:24][CH2:25][CH:26]([CH3:27])[CH3:28])[CH3:29])[C:30]4([CH3:38])[CH2:31][CH2:32][CH:33]3[C:34]2([CH3:37])[CH2:35][CH2:36]1)[CH2:41][CH2:40][OH:39]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)OC2CCC3(C)C(=CCC4C3CCC3(C)C(C(C)CCCC(C)C)CCC43)C2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)CCCC(C)C1CCC2C3CC=C4CC(OCCO)CCC4(C)C3CCC12C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |